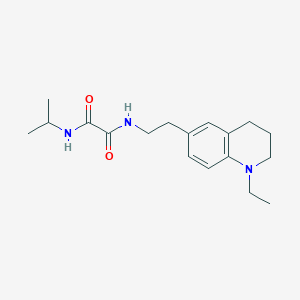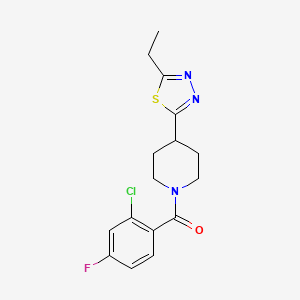
(2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration processes. For example, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as X-ray diffraction. For instance, a yellow block-shaped crystal of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was studied using a Bruker X8 Proteum diffractometer . This suggests that the compound of interest could also be crystallized and analyzed using similar methods to determine its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound "(2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone." However, the related compounds discussed are likely to undergo typical reactions associated with their functional groups, such as nucleophilic substitution reactions at the halogenated aromatic ring or transformations involving the piperidinyl methanone moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported. However, the related compounds exhibit properties that are characteristic of their molecular structures. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, which could provide insights into the stability and reactivity of the compound of interest . Additionally, substituted thiophenes, which are structurally related to the thiadiazolyl group in the compound, are known for their diverse biological activities and applications in material science .
Applications De Recherche Scientifique
1. Structural Characterization and Analysis
Research on similar compounds often involves detailed structural characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. For example, the synthesis and structural exploration of bioactive heterocycles, as seen in the study by Prasad et al. (2018), involve detailed characterization that could similarly apply to the compound for understanding its physical and chemical properties (S. Benaka Prasad et al., 2018).
2. Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives and screened them for antimicrobial activity, indicating a potential research direction for assessing the antimicrobial efficacy of the specified chemical compound (N. Patel et al., 2011).
3. Antitubercular Activities
The synthesis and optimization of antitubercular activities in structurally similar compounds, as explored by Bisht et al. (2010), suggest that the compound could also be evaluated for its potential against Mycobacterium tuberculosis, offering a promising avenue for new antitubercular agents (S. S. Bisht et al., 2010).
4. Radiolabeling and Imaging
Radiosynthesis and in vivo evaluation for imaging applications, as demonstrated by Blanckaert et al. (2005) with similar compounds, highlight the potential for the specified chemical structure to be utilized in the development of imaging agents, particularly for visualizing specific receptors or biological processes in vivo (P. Blanckaert et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with toll-like receptor 4 (tlr4) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit tlr4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Similar compounds have been found to suppress the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling .
Result of Action
Similar compounds have been found to suppress the production of multiple cytokines .
Analyse Biochimique
Cellular Effects
It is suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)12-4-3-11(18)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSANIQIOJCPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

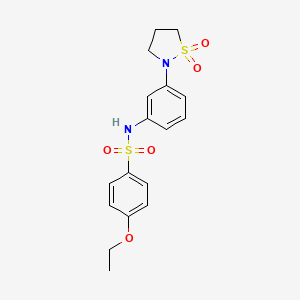
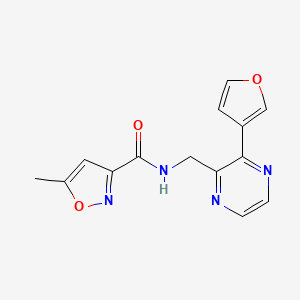

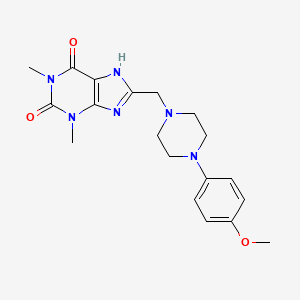

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)

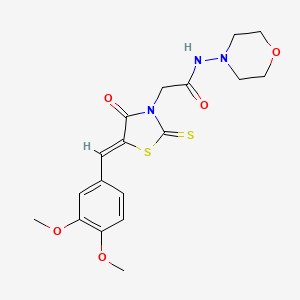

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)
